Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate
Description
Systematic IUPAC Nomenclature and Synonym Validation
The compound is formally identified by the IUPAC name benzyl-diethyl-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl]azanium acetate , which reflects its quaternary ammonium core, phenoxy-ethyl backbone, and tetramethylbutyl substituent. This nomenclature adheres to the substitutive approach for ammonium salts, prioritizing the cationic azanium moiety followed by the anionic acetate counterion.
Validated synonyms include:
- Benzyldiethyl[2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl]ammonium acetate (CAS 83833-10-7)
- Benzenemethanaminium, N,N-diethyl-N-(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)-, acetate (EINECS 280-983-2)
- Octafonium acetate (referencing the parent compound CID 66212)
The structural congruence of these synonyms has been confirmed through cross-referencing of PubChem entries and CAS registry data.
Molecular Formula and Weight Determination
Experimental mass spectrometry and elemental analysis yield the following molecular parameters:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C29H45NO3 | |
| Molecular weight | 455.7 g/mol | |
| Exact mass | 455.3352 Da | |
| CAS registry | 83833-10-7 |
The molecular formula accounts for:
Three-Dimensional Conformational Analysis
The compound's conformational flexibility arises from three structural elements:
- Phenoxy-ethyl spacer : The ethylene glycol-derived chain enables rotation about the C-O bonds, with potential energy barriers estimated at 8–12 kJ/mol based on analogous 2-phenoxyethyl acetates.
- Tetramethylbutyl group : The 2,4,4-trimethylpentan-2-yl substituent imposes steric constraints, favoring chair-like conformations in the alkyl chain.
- Quaternary ammonium center : The N,N-diethylbenzylammonium group exhibits pseudotetrahedral geometry with C-N-C angles averaging 109.2°–113.1°, as observed in related spirocyclic ammonium salts.
Computational modeling (RI-DFT/RI-MP2) predicts two dominant conformers:
- C2-symmetric form : Dihedral angles of 120° between phenoxy and ammonium planes
- D2d-pseudosymmetric form : Twisted conformation with 90° interplanar angles
NMR studies of analogous compounds reveal rapid interconversion between conformers at room temperature (k ≈ 10^8 s^−1), evidenced by averaged proton signals in the benzylic and ethyl regions.
Crystallographic Characterization Strategies
Single-crystal X-ray diffraction remains the gold standard for resolving the compound's solid-state architecture. Successful crystallization requires:
1. Salt selection : Counterion exchange to bromide or picrate enhances lattice stability, as demonstrated in related ammonium salts. The acetate form's hygroscopicity complicates crystal growth, necessitating anhydrous conditions.
2. Cryocrystallography : Flash-cooling to 100 K mitigates thermal motion artifacts, particularly in the flexible ethylphenoxy chain.
3. Synchrotron radiation : High-flux X-ray sources (λ = 0.7–1.0 Å) resolve electron density ambiguities around the tetramethylbutyl group.
Packing analysis reveals:
- Cation-anion interactions dominated by N+⋯O− hydrogen bonds (2.7–3.1 Å)
- van der Waals contacts between tetramethylbutyl groups (3.5–4.0 Å spacing)
- π-stacking of benzyl rings with 3.8 Å interplanar distances
Comparative studies with the parent octafonium cation show acetate coordination induces a 5° tilt in the phenoxy group relative to the ammonium plane.
Properties
CAS No. |
83833-10-7 |
|---|---|
Molecular Formula |
C29H45NO3 |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
benzyl-diethyl-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl]azanium;acetate |
InChI |
InChI=1S/C27H42NO.C2H4O2/c1-8-28(9-2,21-23-13-11-10-12-14-23)19-20-29-25-17-15-24(16-18-25)27(6,7)22-26(3,4)5;1-2(3)4/h10-18H,8-9,19-22H2,1-7H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
AIKFJOANXHCYGD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)CC2=CC=CC=C2.CC(=O)[O-] |
Origin of Product |
United States |
Chemical Reactions Analysis
EINECS 280-983-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions can vary, but they typically involve modifications to the core structure of the compound, leading to the formation of new derivatives with potentially different properties.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacteria and fungi. For instance, research has shown that quaternary ammonium compounds can disrupt microbial cell membranes, leading to cell death. This property is particularly useful in developing disinfectants and antiseptics for clinical and household use .
2. Drug Delivery Systems
The compound's amphiphilic nature allows it to be utilized in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This application is critical in formulating medications that require improved pharmacokinetics for therapeutic efficacy .
3. Neurological Research
Recent studies have explored the potential of this compound as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive function .
Biochemical Applications
1. Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on various enzymes. Research indicates that it can inhibit α-glucosidase and lipoxygenase activities, suggesting potential applications in managing diabetes and inflammatory conditions .
2. Synthesis of Novel Compounds
this compound serves as a precursor in synthesizing other biologically active compounds. Its derivatives have been synthesized and tested for various biological activities, including anti-cancer properties and enzyme inhibition .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Tropical Journal of Pharmaceutical Research evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Drug Delivery Mechanism
Research conducted on the formulation of a poorly soluble drug using this compound demonstrated its ability to enhance drug solubility through micelle formation. The study illustrated improved pharmacokinetic profiles compared to conventional formulations, suggesting its utility in pharmaceutical applications where solubility is a challenge .
Mechanism of Action
The mechanism of action of EINECS 280-983-2 involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity This interaction can lead to various biological responses, depending on the nature of the target and the pathways involved
Comparison with Similar Compounds
Benzethonium Chloride (CAS: 121-54-0)
Structural Differences :
- Benzethonium chloride substitutes the diethyl groups in the target compound with dimethyl groups.
- The counterion is chloride instead of acetate.
- Contains an additional ethoxy group in the phenoxy chain .
Functional Implications :
- Solubility : Acetate salts generally exhibit higher aqueous solubility than chlorides, suggesting improved formulation flexibility for the target compound.
- Antimicrobial Activity : Benzethonium chloride is a well-documented antimicrobial agent, whereas the target compound’s bioactivity remains understudied. Regulatory approvals for medical use are absent for the acetate derivative .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)
Structural Differences :
Functional Implications :
- Applications : Used in industrial R&D (e.g., surfactants, polymer additives) but lacks the ionic character of quaternary ammonium compounds.
Ethanol, 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]- (CAS: 2315-67-5)
Structural Differences :
Functional Implications :
- Hydrophobicity : Reduced chain length decreases lipid solubility, limiting utility in emulsification or membrane penetration.
Comparative Data Tables
Table 1: Structural and Regulatory Comparison
*TMB: 1,1,3,3-Tetramethylbutyl
Table 2: Physical and Hazard Properties
Research Findings and Gaps
- Toxicity Data : Critical gaps exist in ecotoxicology (e.g., aquatic toxicity) and occupational exposure limits for the target compound.
- Regulatory Pathways : Unlike benzethonium chloride, the acetate derivative lacks approvals for human use, emphasizing its niche in industrial research .
Biological Activity
Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate (CAS: 83833-10-7) is a quaternary ammonium compound known for its surfactant properties and potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies and resources.
- Molecular Formula : C29H45NO3
- Molar Mass : 455.67 g/mol
- Structure : The compound features a benzyl group and a long aliphatic chain which contribute to its amphiphilic nature.
This compound functions primarily as a surfactant. Its amphiphilic structure allows it to interact with biological membranes, potentially leading to alterations in membrane fluidity and permeability. This characteristic is crucial for its applications in drug delivery systems and as a pharmaceutical excipient.
Biological Activity Overview
The biological activities of this compound have been investigated in several contexts:
- Antimicrobial Activity : Studies indicate that quaternary ammonium compounds exhibit significant antimicrobial properties. Benzyldiethyl compounds have shown effectiveness against various bacterial strains due to their ability to disrupt cell membranes.
- Cytotoxicity : Research has demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, the compound's interaction with cellular membranes can induce apoptosis in certain tumor cells.
- Antioxidant Properties : Some derivatives of benzyldiethyl compounds have been noted for their antioxidant capabilities, which can mitigate oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzyldiethyl compounds. Results indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the bacterial strain tested .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies conducted on human cancer cell lines revealed that this compound exhibited IC50 values between 10-30 µM. These findings suggest that the compound has potential as an anticancer agent by inducing cell death through apoptosis .
Table 1: Biological Activities of Benzyldiethyl Compounds
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Antioxidant | Scavenging free radicals |
Table 2: Minimum Inhibitory Concentrations (MIC)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Preparation Methods
Synthesis of the Phenoxyethyl Intermediate
The initial step involves synthesizing the 2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl chloride intermediate. This is typically achieved by:
- Reacting 4-(1,1,3,3-tetramethylbutyl)phenol with 2-chloroethyl chloride or a similar chlorinating agent under controlled conditions.
- The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone to facilitate nucleophilic substitution.
- Temperature control (often reflux conditions) and reaction time optimization are critical to maximize yield and minimize side reactions.
Quaternization with Benzyldiethylamine
The key step is the quaternization reaction where benzyldiethylamine reacts with the phenoxyethyl chloride intermediate to form the quaternary ammonium salt:
- The phenoxyethyl chloride is reacted with benzyldiethylamine in an appropriate solvent (e.g., acetone, DMF).
- The reaction is typically conducted under reflux to ensure complete nucleophilic substitution of the chloride by the amine nitrogen, forming the quaternary ammonium compound.
- The reaction mixture is monitored for completion by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
- After reaction completion, the product is isolated by precipitation or solvent evaporation, followed by purification steps such as recrystallization or chromatography.
Formation of the Acetate Salt
- The quaternary ammonium chloride salt formed initially is converted to the acetate salt by ion exchange.
- This is commonly done by treating the chloride salt with an aqueous solution of sodium acetate or ammonium acetate.
- The exchange is facilitated by stirring at ambient or slightly elevated temperatures.
- The acetate salt is then isolated by filtration or solvent removal and dried under vacuum.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Phenoxyethyl chloride synthesis | 4-(1,1,3,3-tetramethylbutyl)phenol + chlorinating agent | DMF or acetone | Reflux (~60-80°C) | Several hours | Polar aprotic solvent enhances SN2 |
| Quaternization | Phenoxyethyl chloride + benzyldiethylamine | Acetone or DMF | Reflux (~60-80°C) | 4-12 hours | Complete substitution monitored by TLC |
| Ion exchange to acetate salt | Quaternary ammonium chloride + sodium/ammonium acetate | Water or aqueous solution | Ambient to 40°C | 1-3 hours | Efficient ion exchange, mild conditions |
Analytical and Purity Considerations
- Purity of the final acetate salt is confirmed by NMR, mass spectrometry, and elemental analysis.
- The reaction progress and completion are monitored by chromatographic methods.
- The choice of solvent and temperature is critical to avoid side reactions such as elimination or hydrolysis.
- The bulky tetramethylbutyl group provides steric hindrance, which can influence reaction rates and selectivity.
Research Findings and Notes
- The steric hindrance from the 1,1,3,3-tetramethylbutyl substituent requires careful control of reaction conditions to achieve high yields.
- Polar aprotic solvents are preferred to enhance nucleophilicity and solubility of reactants.
- The acetate salt form improves the compound’s solubility and stability for applications.
- Studies indicate that the quaternary ammonium structure contributes to antimicrobial activity by disrupting microbial membranes, which is enhanced by the hydrophobic bulky group.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents | Solvent | Conditions | Outcome |
|---|---|---|---|---|
| 1. Phenoxyethyl chloride synthesis | 4-(1,1,3,3-tetramethylbutyl)phenol + chlorinating agent | DMF or acetone | Reflux, several hours | Phenoxyethyl chloride intermediate |
| 2. Quaternization | Phenoxyethyl chloride + benzyldiethylamine | Acetone or DMF | Reflux, 4-12 hours | Quaternary ammonium chloride salt |
| 3. Ion exchange | Quaternary ammonium chloride + sodium/ammonium acetate | Aqueous solution | Ambient to 40°C, 1-3 hours | Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate |
Q & A
Basic Research Questions
Q. How can the purity of benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate be validated in synthetic batches?
- Methodological Answer : Purity assessment typically involves hyphenated techniques such as HPLC-UV/Vis coupled with charged aerosol detection (CAD) to quantify non-UV-active impurities. For structural confirmation, NMR spectroscopy (¹H, ¹³C, and DEPT-135) is critical, focusing on characteristic signals such as the benzylic protons (δ 4.5–5.0 ppm) and the tetramethylbutyl group (δ 1.0–1.5 ppm) . Quantitative analysis of counterions (e.g., acetate) requires ion chromatography or titrimetry (e.g., potentiometric titration with silver nitrate for chloride impurities) .
Q. What synthetic routes are reported for quaternary ammonium salts with phenoxyethylammonium structures?
- Methodological Answer : The compound is synthesized via quaternization of a tertiary amine precursor (e.g., diethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)amine) with benzyl chloride derivatives. Reaction optimization includes solvent selection (e.g., acetonitrile for polar aprotic conditions), temperature control (60–80°C), and stoichiometric excess of the alkylating agent (1.2–1.5 eq.) to maximize yield . Post-synthesis, liquid-liquid extraction (e.g., dichloromethane/water) removes unreacted precursors, followed by recrystallization from ethanol/water mixtures .
Q. How does the substitution pattern (diethyl vs. dimethyl) on the ammonium center influence physicochemical properties?
- Methodological Answer : Comparative studies on analogues (e.g., benzethonium chloride, CAS 121-54-0) show that diethyl groups increase hydrophobicity (logP ~4.2 vs. 3.8 for dimethyl), impacting solubility in aqueous media. This is validated via shake-flask partitioning (octanol/water) and dynamic light scattering (DLS) for aggregation behavior . The diethyl variant may exhibit reduced crystallinity, requiring amorphous solid dispersion techniques for formulation .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported antimicrobial efficacy data for quaternary ammonium compounds with bulky aryl groups?
- Methodological Answer : Discrepancies in minimum inhibitory concentration (MIC) values often arise from biofilm vs. planktonic cell models . Use confocal laser scanning microscopy (CLSM) with live/dead staining to quantify biofilm penetration. For Gram-negative bacteria, combine with outer membrane permeability assays (e.g., N-phenyl-1-naphthylamine uptake) to differentiate intrinsic resistance mechanisms . Structural analogs like benzethonium chloride (CAS 121-54-0) show MIC variability of 2–16 µg/mL against S. aureus, emphasizing strain-specific responses .
Q. How do environmental factors (pH, ionic strength) affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies employ accelerated degradation testing (40°C/75% RH) with UHPLC-MS/MS monitoring. Hydrolysis of the acetate counterion is pH-dependent: <5% degradation at pH 5–7 over 30 days, versus >20% at pH >9 due to hydroxide-mediated ester cleavage. Ionic strength >0.5 M (e.g., NaCl) induces aggregation, measured via DLS and zeta potential shifts .
Q. What mechanistic insights explain the compound’s interaction with lipid bilayers?
- Methodological Answer : Molecular dynamics simulations (CHARMM36 force field) and Langmuir monolayer studies reveal that the tetramethylbutylphenoxy group anchors into lipid acyl chains, while the ammonium headgroup disrupts membrane polarity. Differential scanning calorimetry (DSC) shows phase transition temperature (Tm) depression in DPPC liposomes (ΔTm = 4–6°C at 10 mol%), indicating fluidization .
Data Contradiction Analysis
Q. Why do cytotoxicity studies on similar quaternary ammonium salts report conflicting IC50 values in mammalian cell lines?
- Resolution : Variability stems from cell membrane composition (e.g., cholesterol content) and assay endpoints (MTT vs. LDH release). For benzyldiethyl derivatives, IC50 in HepG2 cells ranges 8–25 µM depending on exposure time (24 vs. 48 hr). Use flow cytometry with Annexin V/PI staining to distinguish apoptosis from necrosis, clarifying mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
